2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide
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Overview
Description
2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is an organic compound that features a bromophenyl group, a cyanocyclobutyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.
Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitrile group in the cyanocyclobutyl moiety.
Substitution: The bromine atom in the bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Products may include bromophenyl ketones or carboxylic acids.
Reduction: Products may include primary amines or aldehydes.
Substitution: Products may include methoxyphenyl or ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological activity: Potential use in drug discovery for its possible pharmacological properties.
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Industry
Materials science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-(1-cyanocyclobutyl)acetamide
- 2-(3-fluorophenyl)-N-(1-cyanocyclobutyl)acetamide
- 2-(3-methylphenyl)-N-(1-cyanocyclobutyl)acetamide
Uniqueness
2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-11-4-1-3-10(7-11)8-12(17)16-13(9-15)5-2-6-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHYMSUQJCBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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